1-Thiocoumarin, 4-butylamino-3-nitro-
Description
Contextualization of Thiocoumarins within Heterocyclic Organic Chemistry
Thiocoumarins are a class of sulfur-containing heterocyclic compounds that occupy a significant place in organic and medicinal chemistry. researchgate.netnih.gov Structurally, they are benzothiopyranones, analogous to coumarins (benzopyranones), where a sulfur atom replaces the oxygen atom in the pyrone ring. researchgate.netresearchgate.net This substitution categorizes them as bioisosteres of coumarins. researchgate.net The thiocoumarin family is chemically subdivided into three main groups: 1-thiocoumarins (benzo[b]thiopyran-2-ones), 2-thioxocoumarins, and dithiocoumarins, depending on the position and number of sulfur atoms. researchgate.net These scaffolds serve as versatile building blocks for the synthesis of more complex heterocyclic systems. researchgate.net While coumarins have been extensively explored, thiocoumarins have received comparatively less attention, partly due to challenges in their synthesis and the scarcity of starting materials. researchgate.netnih.gov
Significance of Sulfur Bioisosterism in Medicinal Chemistry and Drug Discovery
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance desired biological activities and pharmacokinetic profiles while reducing toxicity. researchgate.net The substitution of an oxygen atom with a sulfur atom is a classic example of bioisosteric replacement. researchgate.netnih.gov Sulfur is larger and less electronegative than oxygen, and its electron-deficient nature creates areas of positive electrostatic potential that can interact with biological targets differently than its oxygen counterpart. researchgate.netnih.gov This substitution can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with enzymes or receptors. researchgate.net In the context of the coumarin (B35378) scaffold, replacing the endocyclic or exocyclic oxygen with sulfur to create thiocoumarins can lead to compounds with distinct biological and photophysical properties. researchgate.net For instance, this modification has been shown to alter the inhibition mechanism of certain enzymes compared to their isostructural coumarin analogues. nih.gov
Overview of Advanced Synthetic and Biological Research on Thiocoumarin Systems
Research into thiocoumarin systems has revealed a variety of synthetic methodologies and a broad spectrum of biological activities. A common synthetic precursor for many thiocoumarin derivatives is 4-hydroxythiocoumarin, which can be prepared from thiophenol and malonic acid. researchgate.net This intermediate can be readily modified to introduce various substituents. researchgate.net For example, 4-chlorothiocoumarin, derived from the 4-hydroxy version, serves as a key starting material for synthesizing 4-amino substituted derivatives. researchgate.net
Thiocoumarin derivatives have been investigated for a range of pharmacological applications. Historically, they have been noted for their use as anticoagulants. researchgate.net More recent research has focused on their potential as anticonvulsants, with studies exploring the activity of series like 4-amino-3-nitrothiocoumarins. researchgate.net Additionally, various thiocoumarin derivatives have demonstrated antimicrobial, antifungal, and enzyme-inhibiting properties, such as the inhibition of carbonic anhydrase. researchgate.net The synthesis of 3-nitro-substituted coumarins and thiocoumarins is of particular interest, as the nitro group can significantly influence the molecule's electronic properties and biological activity. nih.govrsc.org
Specific Research Focus: The Unique Structural and Electronic Features of 1-Thiocoumarin, 4-butylamino-3-nitro-
The compound 1-Thiocoumarin, 4-butylamino-3-nitro- is a specific derivative that embodies the structural diversity of the thiocoumarin family. Its chemical identity is summarized in the table below.
| Identifier | Value |
|---|
The synthesis of N-substituted 4-amino-3-nitro-1-thiocoumarins, a class to which the title compound belongs, is typically achieved by reacting 4-chloro-3-nitro-1-thiocoumarin with the corresponding amine. researchgate.net In this case, n-butylamine would be used to introduce the 4-butylamino group. researchgate.net
The structural and electronic features of this molecule are defined by the interplay of its constituent parts. The thiocoumarin core provides the foundational heterocyclic structure. The substituents at the 3- and 4-positions—a nitro group and a butylamino group, respectively—critically modulate the electronic distribution within the molecule. The nitro group at the C-3 position is strongly electron-withdrawing, while the amino group at the C-4 position is electron-donating. This "push-pull" electronic arrangement across the C3-C4 double bond creates a polarized system.
Nuclear Magnetic Resonance (NMR) studies on related 4-amino-3-nitrothiocoumarins indicate that the larger size and different electronic effect of the sulfur atom, compared to oxygen in coumarins, influence the chemical shifts of the protons in the fused benzene (B151609) ring. researchgate.net Specifically, the protons H(6), H(7), and H(8) in the thiocoumarin system exhibit very similar chemical shifts, which is different from their coumarin or quinolin-2-one analogues where the H(7) proton is typically shifted further downfield. researchgate.net This suggests that the sulfur heteroatom has a distinct electronic influence on the aromatic system of the 1-Thiocoumarin, 4-butylamino-3-nitro- scaffold. researchgate.net
Structure
3D Structure
Properties
CAS No. |
59647-29-9 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(butylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C13H14N2O3S/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
UPNQLLFJPFVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1 Thiocoumarin, 4 Butylamino 3 Nitro
Chemical Reactivity of the Thiocoumarin Lactone Ring
The thiocoumarin core, a sulfur-containing analog of coumarin (B35378), possesses a lactone ring that is susceptible to nucleophilic attack. However, thiocoumarins generally exhibit greater stability towards hydrolysis compared to their coumarin counterparts. researchgate.net The replacement of the endocyclic oxygen with sulfur alters the electronic distribution within the ring, influencing its reactivity.
Under basic conditions, the lactone ring of thiocoumarins can undergo hydrolysis, leading to ring opening. This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the solvent system. researchgate.netnih.gov For instance, studies on the base hydrolysis of coumarin and thiocoumarin in aqueous-methanol mixtures have shown that the reaction rates are influenced by the solvent composition, which affects the solvation of the transition state. researchgate.netnih.gov
Electrophilic and Nucleophilic Reactivity of the Nitro Group at Position 3
The nitro group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the thiocoumarin scaffold. mdpi.com This strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution. mdpi.com Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. nih.gov
In the context of 1-Thiocoumarin, 4-butylamino-3-nitro-, the nitro group at position 3 renders the aromatic ring electron-deficient. This makes electrophilic attack on the benzene (B151609) portion of the thiocoumarin ring less favorable.
The nitro group itself can participate in a variety of chemical transformations. Reduction of the nitro group is a common reaction, which can proceed through various intermediates to yield nitroso, hydroxylamino, or amino functionalities, depending on the reducing agent and reaction conditions. These transformations are pivotal in the derivatization of nitro-containing compounds. rsc.org
While the nitro group is typically considered an electrophile-directing group for nucleophilic attack on the aromatic ring, it can also exhibit electrophilic character itself. nih.gov However, direct nucleophilic attack on the nitrogen atom of the nitro group is generally not a facile process under normal conditions.
Reaction Dynamics of the Butylamino Substituent at Position 4
The butylamino group at position 4 is an electron-donating group that influences the reactivity of the thiocoumarin system. Through its lone pair of electrons on the nitrogen atom, it can donate electron density into the conjugated system, affecting the electron distribution of the entire molecule.
The nitrogen atom of the butylamino group is nucleophilic and can participate in reactions with various electrophiles. For instance, it can be alkylated, acylated, or undergo condensation reactions. The reactivity of this amino group is, however, influenced by the electronic effects of the adjacent nitro group. The strong electron-withdrawing nature of the nitro group at position 3 will decrease the electron density on the nitrogen of the butylamino group, thereby reducing its nucleophilicity.
Furthermore, the butylamino group can influence the reactivity of the C3 position. The electron-donating nature of the amino group can activate the adjacent C3 position for certain electrophilic reactions, although this is counteracted by the deactivating effect of the nitro group.
Hydrolytic Stability and Degradation Pathways of the Thiocoumarin System
Under prolonged exposure to harsh conditions, such as strong acids or bases, the 1-Thiocoumarin, 4-butylamino-3-nitro- molecule can undergo degradation. The primary degradation pathway is likely to be the hydrolysis of the thiocoumarin lactone ring, leading to the formation of a ring-opened carboxylate salt under basic conditions or a carboxylic acid under acidic conditions.
The presence of the substituents at positions 3 and 4 can influence the degradation profile. The electron-withdrawing nitro group may facilitate the initial nucleophilic attack on the carbonyl carbon, potentially accelerating hydrolysis under certain conditions. The butylamino group, on the other hand, might have a stabilizing effect due to its electron-donating nature.
The following table summarizes the expected hydrolytic behavior of the thiocoumarin system under different pH conditions:
| pH Condition | Expected Primary Degradation Pathway | Key Influencing Factors |
| Acidic | Hydrolysis of the lactone ring to form a carboxylic acid. | Concentration of acid, temperature. |
| Neutral | Generally stable, slow hydrolysis may occur over time. | Temperature, presence of catalysts. |
| Basic | Hydrolysis of the lactone ring to form a carboxylate salt. | Concentration of base, temperature. |
Derivatization Strategies for Further Functionalization of the Core Scaffold
The 1-Thiocoumarin, 4-butylamino-3-nitro- scaffold offers several sites for further functionalization, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies can target the thiocoumarin ring, the nitro group, or the butylamino substituent.
Functionalization of the Thiocoumarin Ring:
Reactions at the C3 position: While the nitro group is present, modifications at this position often start from a precursor like 4-hydroxythiocoumarin, where Michael additions can occur. nih.gov
Modification of the lactone ring: As discussed, the lactone can be opened. The resulting carboxylic acid and thiol functionalities can be further reacted to form new heterocyclic systems.
Modification of the Nitro Group:
Reduction: The nitro group can be reduced to an amino group, which is a versatile functional handle. This amino group can then be diazotized, acylated, or used in the formation of various heterocyclic rings.
Nucleophilic Aromatic Substitution: The activating effect of the nitro group can be exploited to introduce other substituents onto the aromatic ring, although the positions available for substitution are limited in the already substituted ring.
Modification of the Butylamino Group:
N-Alkylation and N-Acylation: The secondary amine of the butylamino group can be further alkylated or acylated to introduce a variety of substituents.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can be further modified.
The following table outlines potential derivatization strategies for 1-Thiocoumarin, 4-butylamino-3-nitro-:
| Target Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Nitro Group (C3) | Reduction | Sn/HCl, H₂/Pd-C | Amino (-NH₂) |
| Butylamino Group (C4) | N-Acylation | Acetyl chloride, Acetic anhydride | N-acetylbutylamino |
| Butylamino Group (C4) | N-Alkylation | Alkyl halides | Tertiary amine |
| Thiocoumarin Ring | Ring Opening (Hydrolysis) | NaOH, H₂O | Carboxylate and Thiol |
These derivatization strategies provide a pathway to a wide array of novel compounds with potentially interesting chemical and biological properties.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-thiocoumarin, 4-butylamino-3-nitro-, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a complete structural assignment.
The ¹H NMR spectrum of 1-thiocoumarin, 4-butylamino-3-nitro- is anticipated to exhibit distinct signals corresponding to the protons of the butylamino group and the aromatic protons of the thiocoumarin core. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the thiocarbonyl group, as well as the electron-donating nature of the amino group.
The protons of the butyl group would appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (NH-CH₂). The aromatic protons on the benzene (B151609) ring of the thiocoumarin scaffold are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity depending on the coupling with adjacent protons. The proton attached to the nitrogen of the butylamino group may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | m |
| NH | Variable (broad) | s |
| N-CH₂ | ~3.4 - 3.6 | t |
| N-CH₂-CH₂ | ~1.6 - 1.8 | quin |
| CH₂-CH₃ | ~1.4 - 1.6 | sex |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 1-thiocoumarin, 4-butylamino-3-nitro- would show signals for the thiocarbonyl carbon, the aromatic carbons, and the carbons of the butylamino substituent. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield position. The carbons of the aromatic ring will appear in the region of approximately 115-155 ppm. The carbons of the butyl group will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Assignments for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | >180 |
| Aromatic-C | 115 - 155 |
| C-NO₂ | ~140-150 |
| C-NH | ~150-160 |
| N-CH₂ | ~45 |
| N-CH₂-CH₂ | ~30 |
| CH₂-CH₃ | ~20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to determine the spatial orientation of the substituents, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to confirm the connectivity within the butyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the conformation of the butylamino group relative to the thiocoumarin ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 1-thiocoumarin, 4-butylamino-3-nitro- is expected to show characteristic absorption bands for the N-H, C=S, C=C, and NO₂ groups.
Table 3: Characteristic IR Absorption Bands for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O (Lactone) Stretch | 1680 - 1720 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |
The presence of a strong absorption band for the lactone carbonyl (C=O) is a key feature of the coumarin (B35378) scaffold, although in thiocoumarins, the C=S stretch is the defining feature, though it is often weaker and can be harder to assign definitively. The strong absorptions corresponding to the nitro group are also highly diagnostic.
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the molecular weight and elemental composition of the compound. For 1-thiocoumarin, 4-butylamino-3-nitro-, the molecular formula is C₁₃H₁₄N₂O₃S, with a predicted monoisotopic mass of approximately 294.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Table 4: Predicted Mass Spectrometry Data for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 295.0798 |
Source: Predicted values from computational models. uni.lu
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum of 1-thiocoumarin, 4-butylamino-3-nitro- is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system of the thiocoumarin ring, influenced by the auxochromic butylamino group and the chromophoric nitro group. The extended conjugation and the presence of heteroatoms are likely to result in absorption maxima in the UVA and visible regions of the spectrum.
Computational and Theoretical Investigations of 1 Thiocoumarin, 4 Butylamino 3 Nitro
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. For 1-Thiocoumarin, 4-butylamino-3-nitro-, DFT calculations, often employing methods like B3LYP with various basis sets, are instrumental in elucidating its fundamental chemical characteristics.
The optimization of the molecular geometry of 1-Thiocoumarin, 4-butylamino-3-nitro- using DFT methods reveals the most stable three-dimensional arrangement of its atoms. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The presence of the flexible butylamino group necessitates a conformational analysis to identify the global minimum energy conformer.
Key structural features include the planar thiocoumarin core, with the butylamino and nitro groups attached to the heterocyclic ring. The orientation of the nitro group is of particular interest, as its planarity or tilt relative to the aromatic system can significantly influence the electronic properties of the molecule. mdpi.com In similar nitroaromatic systems, it has been observed that vicinal nitro groups can force one another out of the plane of the ring. mdpi.com For 1-Thiocoumarin, 4-butylamino-3-nitro-, the interaction between the butylamino and nitro groups will dictate the final geometry.
Table 1: Illustrative Optimized Geometrical Parameters for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Parameter | Value (Illustrative) |
|---|---|
| C=O Bond Length | 1.22 Å |
| C-S Bond Length | 1.78 Å |
| C-N (nitro) Bond Length | 1.45 Å |
| C-N (amino) Bond Length | 1.38 Å |
| O-N-O Bond Angle | 125° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular structures.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.commdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comresearchgate.net
For 1-Thiocoumarin, 4-butylamino-3-nitro-, the HOMO is expected to be localized primarily on the electron-rich thiocoumarin ring and the butylamino group, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. researchgate.net This distribution of frontier orbitals indicates that the molecule is susceptible to electrophilic attack at the thiocoumarin and amino-substituted positions and nucleophilic attack at the nitro-substituted position.
Table 2: Illustrative Frontier Molecular Orbital Energies for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Orbital | Energy (eV) (Illustrative) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
Note: These energy values are illustrative and typical for organic molecules with similar functional groups.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue.
In the case of 1-Thiocoumarin, 4-butylamino-3-nitro-, the MEP map would likely show a high electron density (red) around the oxygen atoms of the nitro group and the carbonyl group, as well as the sulfur atom. The hydrogen atoms of the butylamino group and the aromatic ring would exhibit a positive potential (blue). This visualization of charge distribution complements the FMO analysis in predicting the molecule's reactivity.
Reactivity Indices and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various reactivity descriptors. These indices, such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies.
The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule. It indicates the change in electron density at a specific point when an electron is added to or removed from the system. For an electrophilic attack, the relevant Fukui function (f-) is approximated by the density of the HOMO. mdpi.com In contrast, for a nucleophilic attack, the Fukui function (f+) is approximated by the density of the LUMO.
Interestingly, studies on nitroaromatic systems have shown that negative values for the Fukui function can occur, particularly on the carbon atom attached to the nitro group (ipso carbon). mdpi.com These negative values are associated with regions of very low HOMO electron density and are indicative of a lack of reactivity towards electrophiles at that site. mdpi.comresearchgate.net
Theoretical Predictions of Spectroscopic Parameters
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For 1-Thiocoumarin, 4-butylamino-3-nitro-, theoretical predictions of its infrared (IR), and UV-Visible spectra can be generated.
The calculated vibrational frequencies from DFT can be correlated with the experimental IR spectrum to aid in the assignment of vibrational modes. The electronic transitions predicted by Time-Dependent DFT (TD-DFT) can be compared with the experimental UV-Visible spectrum to understand the electronic structure and the nature of the transitions, such as π to π* and n to π* transitions. nveo.org
Table 3: Illustrative Predicted Spectroscopic Data for 1-Thiocoumarin, 4-butylamino-3-nitro-
| Spectroscopic Technique | Predicted Parameter (Illustrative) |
|---|---|
| IR Spectroscopy | C=O stretching frequency: ~1680 cm-1 |
| N-O asymmetric stretching frequency: ~1550 cm-1 | |
| N-O symmetric stretching frequency: ~1350 cm-1 | |
| UV-Visible Spectroscopy | λmax (π → π* transition): ~380 nm |
Note: These are illustrative values based on the expected spectroscopic behavior of molecules with similar functional groups.
Molecular Dynamics Simulations (if applicable for related systems)
While specific molecular dynamics (MD) simulations for 1-Thiocoumarin, 4-butylamino-3-nitro- were not found, this technique is highly valuable for studying the dynamic behavior of molecules in solution or in biological systems. MD simulations could be employed to explore the conformational flexibility of the butylamino chain, the solvation effects on the molecular structure, and its interactions with biological macromolecules, such as proteins or DNA. For related coumarin (B35378) derivatives, MD simulations have been used to complement molecular docking studies by providing insights into the stability of ligand-protein complexes and calculating binding energies. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiocoumarin Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to investigate the relationship between the structural properties of a series of compounds and their biological activity. longdom.org These models are essential in drug discovery for predicting the activity of new chemical entities, thereby streamlining the design and synthesis of more potent analogs. longdom.orgjocpr.com For thiocoumarin derivatives, QSAR studies have been instrumental in elucidating the structural features that govern their various biological activities.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. longdom.org The process of developing a QSAR model involves several key steps:
Data Set Selection: A series of thiocoumarin derivatives with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties. longdom.org
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.govbrieflands.com
Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using various statistical metrics. jocpr.com
A study on coumarin derivatives as antioxidants developed QSAR models using Multiple Linear Regression (MLR). The structures of the compounds were optimized, and various descriptors were calculated. The resulting models revealed that complexity, the capacity for hydrogen bonding, and lipophilic character are significant parameters in describing the antioxidant activity. nih.gov
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of thiocoumarin derivatives, along with their potential impact on a specific biological activity.
| Descriptor | Description | Potential Impact on Activity |
| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Can influence membrane permeability and interaction with hydrophobic pockets of target proteins. |
| Molecular Weight (MW) | Size of the molecule | May affect binding affinity and specificity. |
| Hydrogen Bond Donors (HBD) | Number of hydrogen bond donor atoms | Important for interactions with polar residues in the active site of a target enzyme or receptor. |
| Hydrogen Bond Acceptors (HBA) | Number of hydrogen bond acceptor atoms | Crucial for forming hydrogen bonds with biological targets. |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule | Related to drug transport properties and bioavailability. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | An electronic descriptor that can be related to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | An electronic descriptor related to the molecule's ability to accept electrons. |
In another QSAR study on pyrimidine-coumarin-triazole conjugates for anti-breast cancer activity, the maximal electrotopological positive variation (MAXDP) was found to contribute positively to the activity, indicating the importance of the molecule's electrophilicity and electronic distribution. mdpi.com Information indices and topological charge parameters were also identified as significant contributors to the cytotoxic activity. mdpi.com
The predictive ability of QSAR models allows for the in silico design of new derivatives with potentially enhanced activity before their actual synthesis, thus saving time and resources. For instance, a validated QSAR model for antioxidant coumarin derivatives was used to predict the activity of 31 newly designed compounds, many of which were identified as promising antioxidant candidates. nih.gov
The table below presents a sample of data from a hypothetical QSAR study on a series of thiocoumarin derivatives, illustrating the relationship between selected descriptors and observed biological activity.
| Compound | LogP | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| 1 | 2.5 | 250.3 | 1 | 3 | 15.2 |
| 2 | 3.1 | 280.4 | 1 | 3 | 8.7 |
| 3 | 2.8 | 264.3 | 2 | 4 | 12.5 |
| 4 | 3.5 | 294.4 | 1 | 4 | 5.1 |
| 5 | 2.2 | 236.3 | 2 | 3 | 20.8 |
The insights gained from such QSAR models are invaluable for medicinal chemists, providing a rational basis for the structural modification of thiocoumarin scaffolds to optimize their therapeutic potential. By identifying the key molecular features that drive biological activity, QSAR facilitates the targeted design of more effective and selective drug candidates.
Mechanistic Research on Biological Activities and Potential Research Applications
Anticonvulsant Activity: Mechanistic Considerations in 4-Amino-3-nitrothiocoumarins
Recent studies have investigated a series of synthetic 4-amino-3-nitrothiocoumarins for their potential as anticonvulsant agents. nih.govresearchgate.net The design of these molecules often incorporates pharmacophoric elements from known neuroactive compounds, suggesting a targeted approach to modulating neuronal excitability. researchgate.net
Structure-Activity Relationship (SAR) Studies for Anticonvulsant Potency
Structure-activity relationship (SAR) studies on 4-amino-3-nitrothiocoumarins and related 4-amino-3-nitrocoumarins have provided initial insights into the structural requirements for anticonvulsant effects. The primary focus has been on modifications at the 4-amino position and alterations to the core heterocyclic ring system. researchgate.net
In a comparative study of coumarin (B35378), thiocoumarin, and quinolin-2-one derivatives, the nature of the substituent at the 4-amino position was found to be critical. researchgate.net Specifically, the incorporation of an N-substituted ω-amino acid chain, such as a derivative of 4-aminobutyric acid (GABA), was a key design element. researchgate.netresearchgate.net The rationale for this modification stems from the role of GABA as the primary inhibitory neurotransmitter in the central nervous system. researchgate.net
Analysis of various derivatives revealed that both the length of the amino acid chain and the presence of an ester or a free carboxylic acid group influence the activity profile. For instance, in a related series of N-substituted 4-amino-3-nitroquinolin-2-ones, the methyl ester of the N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid derivative demonstrated the highest anticonvulsant activity in mouse models. researchgate.net This suggests that lipophilicity and the ability to cross the blood-brain barrier may be significant factors. Furthermore, replacing the oxygen atom in the coumarin ring with a sulfur atom to form a thiocoumarin did not negatively impact the course of the synthetic reactions and yielded compounds that retained biological interest for anticonvulsant screening. researchgate.net
| Structural Moiety | Modification | Impact on Anticonvulsant Activity | Reference |
|---|---|---|---|
| Heterocyclic Core | Replacement of coumarin oxygen with sulfur (to form thiocoumarin) | Leads to compounds that retain potential for anticonvulsant activity. | researchgate.net |
| 4-Position Substituent | Introduction of an N-substituted ω-amino acid chain (e.g., GABA derivative) | Considered a key feature for conferring anticonvulsant properties. | researchgate.netresearchgate.net |
| Amino Acid Side Chain | Esterification of the terminal carboxylic acid (e.g., methyl ester) | Potentially enhances activity, possibly by increasing lipophilicity and blood-brain barrier penetration. | researchgate.net |
Hypothesized Interactions with Neurotransmitter Systems (e.g., GABAergic)
The primary hypothesized mechanism for the anticonvulsant activity of 4-amino-3-nitrothiocoumarins involves the modulation of the GABAergic system. researchgate.net GABA is the main inhibitory neurotransmitter in the brain, and its primary function is to counterbalance neuronal excitation. nih.gov A disruption in this balance can lead to seizures. nih.gov Many existing antiepileptic drugs function by enhancing GABA-mediated inhibition. nih.gov
Carbonic Anhydrase (CA) Inhibition: Elucidating the Mechanism of Action
Thiocoumarins and their oxygen analogs, coumarins, have been identified as a novel class of carbonic anhydrase (CA) inhibitors. nih.govdrugbank.com CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The mechanism of inhibition by thiocoumarins is distinct and complex, differing in key aspects from that of the classical sulfonamide inhibitors. nih.gov
Binding Modes and Molecular Interactions within CA Active Sites
The inhibition mechanism for coumarins involves their role as prodrugs. nih.govmdpi.com The coumarin's lactone ring is hydrolyzed by the esterase activity of the CA enzyme, yielding a corresponding 2-hydroxycinnamic acid derivative. nih.govunifi.it This hydrolysis product is the active inhibitor, which then binds in a manner that occludes the entrance to the enzyme's active site, preventing substrate access. mdpi.com
Thiocoumarins are also potent CA inhibitors, but their interaction with the active site can be fundamentally different. nih.govnih.gov While they can also undergo hydrolysis, studies on certain derivatives, such as 6-hydroxy-2-thioxocoumarin, have revealed an alternative and unexpected binding mode. nih.gov In this mode, the thiocoumarin binds intact within the CA active site. nih.gov The exocyclic sulfur atom of the thione group interacts with the zinc-coordinated water molecule, while other parts of the molecule establish key interactions with various amino acid residues in the active site pocket. nih.gov This direct binding mechanism contrasts with the occluding mechanism of the hydrolyzed coumarin products. nih.gov
| Inhibitor Class | Primary Binding Mode | Key Interactions | Reference |
|---|---|---|---|
| Coumarins | Acts as a prodrug; the hydrolyzed 2-hydroxycinnamic acid product occludes the active site entrance. | The active inhibitor blocks substrate from entering the catalytic pocket. | nih.govmdpi.com |
| Thiocoumarins (e.g., 6-hydroxy-2-thioxocoumarin) | Binds intact within the active site in a non-hydrolytic fashion. | The exocyclic sulfur atom interacts with the zinc-coordinated water molecule; scaffold interacts with active site residues. | nih.gov |
Proposed Hydrolytic Pathways for Thiocoumarin-Mediated CA Inhibition
The primary proposed pathway for coumarin-based CA inhibition is the enzymatic hydrolysis of the lactone ring. nih.govunifi.it This reaction is catalyzed by the CA enzyme itself, which possesses esterase activity. The hydrolysis opens the heterocyclic ring to form a cis-2-hydroxy-cinnamic acid, which can then isomerize to the more stable trans form. nih.gov This open-ring carboxylic acid is the species that ultimately inhibits the enzyme. nih.gov
For thiocoumarins, a similar hydrolytic pathway of the thiolactone ring is considered a plausible mechanism of action, consistent with observations that they act as efficient CA inhibitors similarly to coumarins. nih.govunifi.it This would generate a 2-mercaptocinnamic acid derivative as the active inhibitor. However, as noted previously, crystallographic evidence has also demonstrated a non-hydrolytic binding mode for at least some thiocoumarin derivatives. nih.gov Therefore, it is possible that thiocoumarins can inhibit CAs through at least two distinct mechanisms: a direct-binding pathway and a prodrug-hydrolysis pathway. The dominant mechanism may depend on the specific substitution pattern of the thiocoumarin ring.
Research into Anticancer Activity: General Mechanistic Pathways for Thiocoumarin/Coumarin Derivatives
The coumarin scaffold, and by extension the thiocoumarin scaffold, is recognized as a "privileged structure" in medicinal chemistry and has been extensively investigated for anticancer properties. frontiersin.orgnih.gov These compounds have been shown to combat cancer cell proliferation and survival through a variety of mechanistic pathways. frontiersin.orgnih.gov
Key anticancer mechanisms associated with coumarin derivatives include:
Induction of Apoptosis: Many coumarin derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins (like decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the release of cytochrome c, which activates caspases. nih.gov Some derivatives can also engage the extrinsic (death receptor) pathway. nih.gov
Inhibition of Pro-Survival Signaling Pathways: Cancer cells often rely on overactive signaling pathways to grow and survive. nih.gov Coumarins have been shown to inhibit key oncogenic pathways such as the PI3K/Akt/mTOR and MAPK pathways. frontiersin.orgnih.govresearchgate.net By blocking these signals, they can halt cell proliferation and induce cell death. nih.gov
Inhibition of Carbonic Anhydrases: Certain CA isoforms, particularly CA IX and XII, are overexpressed in many types of tumors and are linked to tumor hypoxia and acidification of the tumor microenvironment, which promotes cancer progression and metastasis. nih.gov The ability of thiocoumarins and coumarins to inhibit these specific CA isoforms is a significant mechanism for their anticancer activity. frontiersin.org
Modulation of Oxidative Stress: Coumarins can possess antioxidant properties, scavenging reactive oxygen species (ROS) that can damage DNA and promote carcinogenesis. nih.gov Conversely, some derivatives can also act as pro-oxidants in the high-ROS environment of cancer cells, pushing them past a threshold of oxidative stress that triggers apoptosis. researchgate.net
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Certain coumarins have demonstrated the ability to inhibit this process, for example, by reducing the levels of chemokines like CCL2 that are involved in neovascularization. frontiersin.orgnih.gov
Inhibition of Microtubule Polymerization: Some synthetic coumarin derivatives can disrupt the formation of microtubules, which are essential for cell division (mitosis). frontiersin.org By targeting the colchicine (B1669291) binding site on tubulin, these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. frontiersin.org
| Mechanistic Pathway | Description | Key Molecular Targets/Processes | Reference |
|---|---|---|---|
| Induction of Apoptosis | Triggering programmed cell death in cancer cells. | Bcl-2 family proteins (Bax, Bcl-2), Caspases, p53 | nih.gov |
| Inhibition of Signaling Pathways | Blocking signals that promote cancer cell survival and proliferation. | PI3K/Akt/mTOR, MAPK, NF-κB | frontiersin.orgnih.govresearchgate.net |
| Carbonic Anhydrase Inhibition | Inhibiting tumor-associated CA isoforms to counteract hypoxia and acidosis. | CA IX, CA XII | frontiersin.orgnih.gov |
| Modulation of Oxidative Stress | Altering the balance of reactive oxygen species (ROS) to either protect normal cells or induce death in cancer cells. | ROS scavenging, Keap1/Nrf2/ARE pathway | nih.gov |
| Inhibition of Angiogenesis | Preventing the formation of new blood vessels that feed tumors. | Chemokine CCL2, VEGF | frontiersin.orgnih.gov |
| Disruption of Microtubules | Interfering with the mitotic spindle to arrest the cell cycle. | Tubulin (colchicine binding site) | frontiersin.org |
Pathways of Apoptosis Induction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Research into coumarin and thiocoumarin derivatives suggests that they can trigger apoptosis through various signaling pathways. For 1-Thiocoumarin, 4-butylamino-3-nitro-, it is hypothesized that it may induce apoptosis through both the intrinsic and extrinsic pathways.
The intrinsic pathway , also known as the mitochondrial pathway, is often initiated by cellular stress. It is plausible that 1-Thiocoumarin, 4-butylamino-3-nitro- could induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This release triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, which in turn activate effector caspases to dismantle the cell. While direct evidence for 1-Thiocoumarin, 4-butylamino-3-nitro- is pending, other coumarin derivatives have been shown to modulate the expression of proteins involved in this pathway. nih.gov
A proposed model for the apoptotic pathways induced by this compound is summarized below:
| Pathway | Key Events | Potential Role of 1-Thiocoumarin, 4-butylamino-3-nitro- |
| Intrinsic Pathway | Mitochondrial stress, MOMP, Cytochrome c release, Caspase cascade activation | Induction of mitochondrial dysfunction |
| Extrinsic Pathway | Death receptor ligation, Adaptor protein recruitment, Caspase activation | Modulation of death receptor signaling components |
Mechanisms of Cell Proliferation Inhibition and Cell Cycle Modulation
Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to growth arrest and cell death. Coumarin derivatives have been observed to interfere with the cell cycle progression in cancer cells. nih.gov It is proposed that 1-Thiocoumarin, 4-butylamino-3-nitro- may inhibit cell proliferation by inducing cell cycle arrest, potentially at the G0/G1 or G2/M phases. nih.gov
The mechanism likely involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By altering the expression or activity of these proteins, the compound could halt the cell cycle, preventing cancer cells from dividing and proliferating.
| Cell Cycle Phase | Regulatory Proteins | Hypothesized Effect of 1-Thiocoumarin, 4-butylamino-3-nitro- |
| G0/G1 Arrest | Cyclin D, CDK4/6, p21, p27 | Upregulation of CDK inhibitors, Downregulation of cyclins |
| G2/M Arrest | Cyclin B, CDK1 | Inhibition of the Cyclin B/CDK1 complex |
Role in Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in the development and progression of cancer. Some compounds exert their anticancer effects by modulating the cellular redox state. The presence of a nitro group in the 3-position of the coumarin ring suggests that 1-Thiocoumarin, 4-butylamino-3-nitro- could influence oxidative stress. nih.gov
It is hypothesized that this compound could act as a pro-oxidant in cancer cells, leading to an increase in intracellular ROS levels. This elevation in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. Conversely, in other contexts, coumarin derivatives have demonstrated antioxidant properties. The precise role of 1-Thiocoumarin, 4-butylamino-3-nitro- in oxidative stress modulation likely depends on the specific cellular environment and concentration of the compound.
Inhibition of Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. Coumarin derivatives have been reported to possess anti-angiogenic properties. nih.govnih.gov It is proposed that 1-Thiocoumarin, 4-butylamino-3-nitro- may inhibit angiogenesis by interfering with signaling pathways that regulate endothelial cell proliferation, migration, and tube formation.
Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. The inhibition of metastatic processes, such as cell invasion and migration, is a critical therapeutic goal. While direct studies are needed, the structural features of 1-Thiocoumarin, 4-butylamino-3-nitro- suggest it may have the potential to interfere with the complex cascade of events leading to metastasis.
Research into Antimicrobial and Antifungal Activities: Mechanistic Hypotheses
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial and antifungal agents. Coumarins and their thio-analogs have been investigated for their activity against a range of bacteria and fungi. nih.govnih.gov The presence of the 4-amino and 3-nitro substituents on the thiocoumarin scaffold is thought to be important for these activities.
Proposed Mechanisms of Membrane Disruption
One of the primary proposed mechanisms for the antimicrobial and antifungal activity of compounds like 1-Thiocoumarin, 4-butylamino-3-nitro- is the disruption of microbial cell membranes. acs.orgnih.govnih.gov The lipophilic nature of the thiocoumarin core may facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes. This insertion could lead to a loss of membrane integrity, causing leakage of essential intracellular components and ultimately leading to cell death. The butylamino group may further enhance this interaction with the cell membrane.
Interference with Essential Cellular Processes
Beyond direct membrane damage, it is hypothesized that 1-Thiocoumarin, 4-butylamino-3-nitro- could interfere with various essential cellular processes in microorganisms. These may include:
Enzyme Inhibition: The compound could inhibit the activity of crucial enzymes involved in microbial metabolism or cell wall synthesis.
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some coumarin derivatives have been shown to inhibit biofilm formation, which could be a potential mechanism for this compound. nih.gov
Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression. Disruption of this system can attenuate bacterial pathogenicity.
Further research is necessary to fully elucidate the specific molecular targets and mechanisms of action of 1-Thiocoumarin, 4-butylamino-3-nitro- in both cancer cells and microbial pathogens.
Nitric Oxide Synthase (NOS) Inhibition: Molecular Insights
The inhibition of nitric oxide synthase (NOS) by thiocoumarin derivatives has been a subject of significant research, particularly concerning the inducible isoform (iNOS), which is implicated in various pathophysiological diseases. nih.gov High-throughput screening identified a thiocoumarin compound as a weak but promising inhibitor of iNOS, which served as a lead structure for the development of more potent derivatives. nih.govdaneshyari.com
Ethers of thiocoumarin at position 4 have been specifically noted as nitric oxide synthase inhibitors, achieving potency in the nanomolar range. nih.gov The development from the initial thiocoumarin lead resulted in compounds with substantially improved efficacy and selectivity. For instance, a derivative, identified as compound 30 in one study, exhibited an IC50 of 60 nM for mouse iNOS. nih.gov This compound also demonstrated significant selectivity, being 185 times more selective for iNOS over endothelial NOS (eNOS) and 9 times more selective over neuronal NOS (nNOS). nih.gov
The molecular mechanism and structure-activity relationship (SAR) studies suggest that the thiocoumarin scaffold is crucial for activity. The substitution of a sulfur atom for an oxygen atom in the coumarin ring system modulates the molecule's electronic properties, which can influence its interaction with the enzyme's active site. nih.gov Quantitative structure-activity relationship (QSAR) studies on NOS inhibitors indicate that interactions such as hydrogen bonding, hydrophobic interactions, and steric fit within the enzyme's heme pocket are critical for inhibition. researchgate.net The butylamino group at position 4 and the nitro group at position 3 on the 1-thiocoumarin ring likely play key roles in orienting the molecule within the active site and forming specific interactions that lead to the inhibition of NO production.
Table 1: Inhibitory Activity of a Developed Thiocoumarin Derivative
| Enzyme Target | IC50 Value | Selectivity vs. iNOS |
|---|---|---|
| Mouse iNOS | 60 nM | 1x |
| Bovine eNOS | 11,100 nM | 185x |
| Rat nNOS | 540 nM | 9x |
Data derived from research on potent derivatives developed from a thiocoumarin lead compound. nih.gov
Applications in Chemical Sensing and Fluorescent Probes
The unique photophysical properties of the thiocoumarin scaffold make it an excellent candidate for the development of fluorescent probes for chemical sensing and bioimaging.
Design and Development of Thiocoumarin-Based Fluorescent Probes
The design of fluorescent probes often relies on a fluorophore whose optical properties change upon interaction with a specific analyte. Thiocoumarins, like their coumarin counterparts, serve as robust fluorophores. The replacement of the ring oxygen with sulfur often results in red-shifted absorption and emission spectra, which is advantageous for biological imaging as it can reduce background fluorescence and light scattering. mdpi.com
A key design strategy involves creating an intramolecular charge transfer (ICT) system. In 1-Thiocoumarin, 4-butylamino-3-nitro-, the butylamino group acts as an electron donor and the nitro group serves as a strong electron acceptor. This "push-pull" configuration facilitates ICT upon photoexcitation, a mechanism that is sensitive to the local environment and can be exploited for sensing applications. researchgate.net
Reaction-based probes represent another advanced design. In this approach, a specific chemical reaction between the probe and the analyte triggers a distinct change in fluorescence. For example, a thiocoumarin-based probe was designed for mercury detection, where the mercury ion promotes a desulfurization reaction that converts the thiocoumarin into its corresponding coumarin. rsc.orgresearchgate.net This transformation causes a significant shift in the fluorescence emission, allowing for ratiometric detection of the analyte. rsc.orgresearchgate.net This principle highlights the versatility of the thiocoumarin scaffold in creating highly selective and sensitive chemodosimeters.
Exploration of Optical Properties for Diagnostic Research
The optical properties of thiocoumarin derivatives are central to their use in diagnostics. Compared to conventional coumarins, thiocoumarins exhibit distinct photophysical characteristics. The 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), for example, displays a red-shifted absorption spectrum and significantly faster photolysis kinetics compared to its oxygen-containing analog (DEACM). mdpi.com This rapid, light-responsive behavior is highly desirable for applications involving caged compounds, where the controlled release of a substance is triggered by light. nih.govmdpi.com
The presence of electron-donating (amino) and electron-withdrawing (nitro) groups creates a dipolar molecule, which enhances its sensitivity to solvent polarity and can lead to large Stokes shifts—the difference between the absorption and emission maxima. A large Stokes shift is beneficial as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements. The specific optical properties make these compounds promising for the development of advanced diagnostic tools and imaging agents.
Table 2: Comparison of Photophysical Properties: Thiocoumarin vs. Coumarin Caging Groups
| Property | thio-DEACM (Thiocoumarin) | DEACM (Coumarin) |
|---|---|---|
| Absorption Maximum (λabs) | ~450-470 nm | ~400 nm |
| Emission Maximum (λem) | ~500-520 nm | ~470 nm |
| Uncaging Quantum Yield | Higher | Lower |
| Photolysis Kinetics | Significantly Faster | Slower |
Illustrative data based on comparisons of thio-DEACM and DEACM derivatives. mdpi.com
Research Context of Photochemotherapy (PUVA) Applications
Photochemotherapy, commonly known as PUVA, is a well-established treatment that combines a photosensitizing drug (Psoralen) with long-wave ultraviolet A (UVA) radiation. dermnetnz.org Psoralens are a class of naturally occurring furocoumarins. The therapeutic mechanism of PUVA involves the psoralen (B192213) molecule intercalating into the DNA of skin cells. Upon exposure to UVA light, the psoralen forms covalent cross-links with the DNA, which inhibits cell proliferation and can produce immunomodulatory effects. nih.gov
The coumarin scaffold is the core structure of the psoralens used in PUVA therapy. While extensive research has validated the use of specific furocoumarins, the potential of other related heterocyclic systems, such as thiocoumarins, remains a largely unexplored area. The substitution of sulfur for oxygen in the coumarin ring alters the molecule's electronic structure and, consequently, its photophysical and photochemical properties. nih.gov These alterations could potentially modulate the compound's ability to absorb UVA light, interact with DNA, and generate the desired phototherapeutic effect. Although direct studies of 1-Thiocoumarin, 4-butylamino-3-nitro- in PUVA applications have not been prominently reported, the foundational role of the coumarin structure in existing photochemotherapy provides a logical context for future research into thiocoumarin derivatives as novel photosensitizing agents.
Future Research Directions and Advanced Methodologies
Development of Chemo- and Regioselective Synthetic Routes for Novel Analogs
The exploration of the structure-activity relationships (SAR) of 1-Thiocoumarin, 4-butylamino-3-nitro- necessitates the development of efficient and selective synthetic methodologies to generate a diverse library of analogs. Future synthetic efforts should focus on achieving high chemo- and regioselectivity, which are crucial for systematically modifying the thiocoumarin scaffold and elucidating the roles of different substituents.
Key areas for synthetic development include:
Regioselective Functionalization: Developing methods for the selective modification of the thiocoumarin core at various positions will be paramount. For instance, catalyst-free reactions, such as the cycloaddition of 4-hydroxydithiocoumarin with specific reagents, have shown high regioselectivity in related systems. nih.gov Similar strategies could be adapted to introduce a variety of functional groups onto the 1-Thiocoumarin, 4-butylamino-3-nitro- backbone.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of related nitro-substituted heterocyclic compounds, such as 4-amino-3-nitroquinolines, often leading to higher yields and cleaner reactions. nih.gov Applying these techniques to the synthesis of 4-alkylamino-3-nitrothiocoumarin analogs could significantly streamline the generation of compound libraries.
Catalyst-Free and Green Chemistry Approaches: Exploring catalyst-free reactions, such as the reaction between 4-hydroxydithiocoumarin and isocyanides, offers benefits like high atom economy, ease of handling, and reduced environmental impact. nih.gov These principles should be integrated into the design of future synthetic routes for novel thiocoumarin derivatives.
| Synthetic Strategy | Potential Advantages | Related Precedent |
| Regioselective Cycloaddition | High control over substituent placement, enabling precise SAR studies. | Synthesis of (E)-3-((Alkylamino)methylene)-2-thioxothiochroman-4-one derivatives. nih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, and enhanced regioselectivity. | Synthesis of novel 4-aryl(alkyl)amino-3-nitroquinolines. nih.gov |
| Catalyst-Free Methodologies | High atom economy, operational simplicity, and alignment with green chemistry principles. | Catalyst-free reaction of 4-hydroxydithiocoumarin with isocyanides. nih.gov |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
To fully understand the mechanism of action of 1-Thiocoumarin, 4-butylamino-3-nitro- and its analogs, it is crucial to investigate their dynamic behavior and interactions with biological macromolecules. Advanced spectroscopic techniques can provide invaluable insights into these processes at a molecular level.
Future research should leverage techniques such as:
Fluorescence Spectroscopy: Given that coumarin (B35378) derivatives are known for their fluorescent properties, investigating the intrinsic fluorescence of 1-Thiocoumarin, 4-butylamino-3-nitro- and its analogs could be used to probe their binding to biological targets. Changes in fluorescence intensity, wavelength, and anisotropy upon binding can provide information on binding affinity and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be employed to identify and characterize the binding of thiocoumarin derivatives to their protein targets. These methods are particularly useful for studying weak interactions and determining the binding epitope of the ligand.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study changes in the secondary structure of a target protein upon ligand binding, providing insights into the mechanism of action. researchgate.net
Integration of High-Throughput Screening with Computational Methods for Mechanistic Elucidation
The identification of novel biological targets and the elucidation of the mechanism of action of 1-Thiocoumarin, 4-butylamino-3-nitro- can be significantly accelerated by integrating high-throughput screening (HTS) with computational methods.
A synergistic approach would involve:
High-Throughput Screening (HTS): Screening large compound libraries of novel 4-amino-3-nitrothiocoumarin analogs against a panel of disease-relevant targets can rapidly identify promising lead compounds. nih.gov
Computational Docking and Molecular Dynamics (MD) Simulations: In silico methods can be used to predict the binding modes of thiocoumarin derivatives to their biological targets, providing a structural basis for their activity. nih.gov MD simulations can further explore the dynamic stability of the ligand-protein complex and identify key interactions.
Virtual Screening: Computational screening of virtual libraries of thiocoumarin analogs against known protein structures can prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. nih.gov
Exploration of New Biological Targets and Pathways for Thiocoumarin Derivatives
While a study has pointed towards the anticonvulsant activity of a series of synthetic 4-amino-3-nitrothiocoumarins, the full spectrum of their biological activities remains to be explored. nih.gov The structural similarity to other biologically active heterocyclic compounds suggests a wide range of potential therapeutic applications.
Future research should investigate the activity of 1-Thiocoumarin, 4-butylamino-3-nitro- and its derivatives against targets and pathways involved in:
Cancer: Related nitroquinoline derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.gov Investigating the anticancer potential of 4-butylamino-3-nitrothiocoumarin, particularly against EGFR-overexpressing cancers, could be a fruitful avenue.
Neurodegenerative Diseases: Some coumarin derivatives have been explored as multi-target-directed ligands for the treatment of Alzheimer's disease. nih.gov The thiocoumarin scaffold could serve as a promising starting point for designing novel agents targeting key enzymes and pathological processes in these diseases.
Infectious Diseases: The coumarin scaffold is present in many antimicrobial agents. Screening novel thiocoumarin derivatives against a panel of pathogenic bacteria and fungi could lead to the discovery of new anti-infective agents.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the development of predictive models for biological activity and other key properties. nih.gov These approaches can be instrumental in guiding the design of novel 1-Thiocoumarin, 4-butylamino-3-nitro- analogs with improved potency and selectivity.
Key applications of AI and ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of thiocoumarin derivatives with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.
Predictive Modeling of Physicochemical Properties: AI models can be trained to predict important drug-like properties such as solubility, permeability, and metabolic stability, aiding in the early-stage optimization of lead compounds. nih.gov
De Novo Drug Design: Generative AI models can be employed to design novel thiocoumarin-based structures with desired biological activities and physicochemical properties.
| AI/ML Application | Potential Impact on Thiocoumarin Research |
| QSAR Modeling | Accelerate the identification of potent analogs by predicting their biological activity. nih.govresearchgate.net |
| Predictive ADMET Profiling | Enable early-stage optimization of drug-like properties, reducing late-stage attrition. nih.gov |
| De Novo Design | Generate novel thiocoumarin scaffolds with tailored biological activities. |
Design Principles for Multi-Targeted Ligands Based on the Thiocoumarin Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that modulate multiple biological targets simultaneously. nih.gov The thiocoumarin scaffold, with its potential for diverse functionalization, is an excellent starting point for the design of multi-target-directed ligands (MTDLs). nih.govnih.gov
Key design principles for developing multi-targeted thiocoumarin-based ligands include:
Pharmacophore Hybridization: Combining the key pharmacophoric features of known inhibitors of different targets into a single thiocoumarin-based molecule.
Scaffold Hopping: Using the thiocoumarin core as a novel scaffold to mimic the binding interactions of known ligands for multiple targets.
Linker Optimization: When combining pharmacophores, the length and nature of the linker are critical for achieving optimal binding to all intended targets.
By systematically applying these advanced methodologies and exploring these novel research directions, the scientific community can unlock the full potential of 1-Thiocoumarin, 4-butylamino-3-nitro- and its derivatives, paving the way for the development of new therapeutic agents and innovative materials.
Q & A
Q. What computational tools are essential for supporting experimental claims in peer review?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
